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Abstract

TR-14035 is a potent, orally bioavailable dual antagonist of the integrins a4p1 (Very Late
Antigen-4, VLA-4) and a4(7. These integrins play a critical role in the trafficking and
recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets
for a range of autoimmune and inflammatory diseases. This technical guide provides a
comprehensive overview of the discovery, synthesis, and preclinical development of TR-14035,
including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic
profile. Detailed experimental methodologies and signaling pathway diagrams are provided to
support further research and development in this area.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-
extracellular matrix interactions. The a4 integrins, a4p1 and a4(7, are key regulators of
leukocyte trafficking. a4f1, through its interaction with Vascular Cell Adhesion Molecule-1
(VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and
eosinophils to various tissues. a4p7 specifically mediates lymphocyte homing to the gut by
binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role
in inflammation, antagonism of these integrins represents a promising therapeutic strategy for
conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.
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TR-14035 emerged from a lead optimization program focused on identifying small molecule
inhibitors of a4 integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has
demonstrated potent and dual antagonism of both a431 and a437 integrins.[1]

Discovery and Lead Optimization

The discovery of TR-14035 was the result of a systematic structure-activity relationship (SAR)
study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-
biphenylalanine derivative, was optimized through sequential manipulation of substituents on
the biphenyl and benzoyl rings to enhance potency and oral bioavailability.[1] This effort led to
the identification of TR-14035 (also referred to as compound 81 in the primary literature) as a
candidate with low nanomolar inhibitory activity against both o431 and o437 integrins.[1]

Synthesis

TR-14035, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-
phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a
detailed, step-by-step synthesis protocol for TR-14035 is not publicly available, the general
synthetic approach for this class of compounds has been described.[1] The synthesis typically
involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl
moiety.

A representative synthetic scheme is outlined below:
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Caption: General Synthetic Workflow for TR-14035.

Experimental Protocol: General Synthesis of N-benzoyl-
L-biphenylalanine Derivatives

e Suzuki Coupling: A substituted phenylboronic acid is coupled with a protected 4-bromo-L-
phenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(PPhs)4) and a base
(e.g., Na2CO:3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is
typically heated to reflux until completion.

» Deprotection: The protecting groups on the amino and carboxyl functionalities of the resulting
biphenylalanine derivative are removed under appropriate conditions.

» Amide Coupling: The deprotected biphenylalanine core is then acylated with a substituted
benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.qg.,

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1682992?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-L-
biphenylalanine product.

 Purification: The final compound is purified using standard techniques such as column
chromatography and/or recrystallization.

Mechanism of Action and Signhaling Pathways

TR-14035 functions as a competitive antagonist at the ligand-binding site of a4p31 and a4(37
integrins. By occupying this site, it prevents the interaction of these integrins with their
respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm
adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the
bloodstream into inflamed tissues.

The downstream signaling pathways initiated by integrin-ligand binding are complex and lead
to cell adhesion, migration, and activation. By blocking the initial binding event, TR-14035
effectively inhibits these downstream signaling cascades.
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Caption: Mechanism of Action of TR-14035.
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The binding of 04 integrins to their ligands initiates a cascade of intracellular signaling events,
often referred to as "outside-in" signaling. This process involves the recruitment of various
signaling and adaptor proteins to the cytoplasmic tails of the integrin B subunits, leading to the
activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately
regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.
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Caption: Simplified Integrin Signaling Pathway.
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Preclinical Pharmacology
In Vitro Potency

TR-14035 has demonstrated potent inhibitory activity against both human a431 and a437
integrins in in vitro assays.[1][2]

Target Assay Type ICs0 (M)
o4p7 Cell-based Adhesion Assay 7
04p1 Cell-based Adhesion Assay 87

Table 1: In Vitro Potency of TR-14035[1][2]

Experimental Protocol: Cell-Based Adhesion Assay

o Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., recombinant
human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed
and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

o Cell Culture: A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat
cells for a4f31, RPMI-8866 cells for a47) is cultured under standard conditions.

« Inhibition Assay: The cells are pre-incubated with varying concentrations of TR-14035 or
vehicle control.

o Adhesion: The pre-treated cells are then added to the ligand-coated plates and incubated to
allow for cell adhesion.

e Washing and Quantification: Non-adherent cells are removed by a standardized washing
procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g.,
crystal violet staining or a metabolic activity assay).

o Data Analysis: The percentage of cell adhesion at each concentration of the inhibitor is
calculated relative to the vehicle control. The ICso value is determined by fitting the data to a
four-parameter logistic curve.
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In Vivo Efficacy

The in vivo efficacy of TR-14035 has been evaluated in a rat model of allergic asthma. Oral
administration of TR-14035 demonstrated a significant reduction in airway hyper-
responsiveness and inflammation.

Animal Model Dose Route Key Findings

- Suppressed antigen-

induced airway hyper-

responsiveness. -
Decreased
Brown Norway Rat inflammatory cell
) 3 mg/kg Oral )
(Allergic Asthma) counts in

bronchoalveolar
lavage fluid. -
Reduced lung

inflammatory lesions.

Table 2: In Vivo Efficacy of TR-14035[2]

Pharmacokinetics

Pharmacokinetic studies of TR-14035 have been conducted in rats and dogs. The compound
exhibits moderate oral bioavailability.[2]

] Dose Bioavailabil Cmax
Species Route . Tal2 (h)
(mglkg) ity (%) (ng/imL)
Rat 10 Oral 17.1 0.18 0.28
Dog 10 Oral 13.2 0.10 0.81

Table 3: Pharmacokinetic Parameters of TR-14035[2]

Clinical Development
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Phase I clinical studies of TR-14035 have been completed in Europe.[1] However, detailed
results regarding the safety, tolerability, and pharmacokinetics of TR-14035 in humans have not
been made publicly available at the time of this writing. The current development status of TR-
14035 is unclear.[3]

Conclusion

TR-14035 is a potent dual antagonist of a431 and a4f7 integrins that has shown promise in
preclinical models of inflammation. Its discovery and development highlight the potential of
small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While
the outcome of its clinical development remains to be seen, the data gathered on TR-14035
provides a valuable foundation for the design and development of future integrin antagonists.
Further disclosure of the Phase | clinical trial data would be instrumental in fully assessing the
therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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